Azido-PEG4-Val-Cit-PAB-MMAE
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Overview
Description
Azido-PEG4-Val-Cit-PAB-MMAE is a compound used in the field of antibody-drug conjugates (ADCs). It is a drug-linker conjugate that combines the anti-mitotic agent monomethyl auristatin E (MMAE), a tubulin inhibitor, with a cleavable linker composed of azido-PEG4-Val-Cit-PAB . This compound is designed to facilitate targeted drug delivery, particularly in cancer therapy, by linking the drug to an antibody that can specifically target cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Val-Cit-PAB-MMAE involves multiple steps:
Formation of the Azido-PEG4 Linker: The azido-PEG4 linker is synthesized by reacting a PEG4 molecule with an azide group.
Attachment of the Val-Cit-PAB Linker: The Val-Cit-PAB linker is attached to the azido-PEG4 molecule through a series of peptide coupling reactions.
Conjugation with MMAE: The final step involves conjugating the MMAE molecule to the Val-Cit-PAB linker using standard peptide coupling reagents
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced under controlled conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group in the compound can react with alkyne-containing molecules in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne-containing molecules without the need for a catalyst.
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
Major Products
The major products formed from these reactions are cycloaddition products, which are used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Azido-PEG4-Val-Cit-PAB-MMAE has several scientific research applications:
Cancer Therapy: It is used in the development of ADCs for targeted cancer therapy. .
Drug Delivery Systems: The compound is used in the design of drug delivery systems that utilize click chemistry for targeted delivery.
Bioconjugation: It is employed in bioconjugation techniques to link various biomolecules for research and therapeutic purposes.
Mechanism of Action
Azido-PEG4-Val-Cit-PAB-MMAE exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release: The cleavable linker (Val-Cit-PAB) is cleaved in the acidic environment of the lysosome, releasing MMAE.
Action: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparison with Similar Compounds
Azido-PEG4-Val-Cit-PAB-MMAE is unique due to its specific linker and payload combination. Similar compounds include:
Azido-PEG4-Val-Cit-PAB-MMAF: Similar to MMAE but with a different payload (monomethyl auristatin F).
Azido-PEG4-Val-Cit-PAB-DM1: Uses DM1 (a maytansinoid) as the payload instead of MMAE
These compounds share similar linkers but differ in their payloads, which can affect their efficacy and toxicity profiles .
Properties
Molecular Formula |
C69H113N13O17 |
---|---|
Molecular Weight |
1396.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C69H113N13O17/c1-15-46(8)60(54(93-13)41-56(84)82-32-20-24-53(82)62(94-14)47(9)63(86)74-48(10)61(85)50-21-17-16-18-22-50)80(11)67(90)58(44(4)5)78-66(89)59(45(6)7)81(12)69(92)99-42-49-25-27-51(28-26-49)75-64(87)52(23-19-30-72-68(70)91)76-65(88)57(43(2)3)77-55(83)29-33-95-35-37-97-39-40-98-38-36-96-34-31-73-79-71/h16-18,21-22,25-28,43-48,52-54,57-62,85H,15,19-20,23-24,29-42H2,1-14H3,(H,74,86)(H,75,87)(H,76,88)(H,77,83)(H,78,89)(H3,70,72,91)/t46-,47+,48+,52-,53-,54+,57-,58-,59-,60-,61+,62+/m0/s1 |
InChI Key |
PDBSIBYOBPJSRL-SFLKBQQHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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